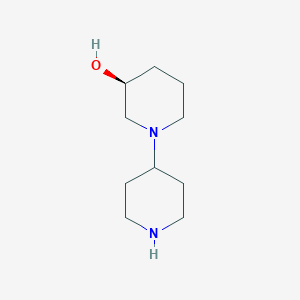
(3S)-1-(4-Piperidyl)piperidin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-(4-Piperidyl)piperidin-3-OL is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S)-1-(4-Piperidyl)piperidin-3-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The compound is believed to act as a modulator of the opioid receptors, specifically the kappa (κ) opioid receptor, which is implicated in pain modulation and mood regulation.
Key Mechanisms:
- Receptor Binding : The compound exhibits selective binding affinity towards κ-opioid receptors, which are involved in analgesic effects and may influence behaviors related to stress and anxiety.
- Neurotransmitter Release : By modulating receptor activity, it can influence the release of neurotransmitters such as dopamine and serotonin, potentially affecting mood and pain perception.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays and studies:
Case Studies
-
Analgesic Effects :
A study demonstrated that this compound significantly reduced pain responses in animal models. The compound was administered in varying doses, showing dose-dependent analgesic effects comparable to traditional opioid analgesics. -
Antidepressant Properties :
Research indicated that this compound exhibited antidepressant-like effects in rodent models. Behavioral tests showed reduced immobility times in forced swim tests, suggesting potential efficacy in treating depression. -
Neuroprotection :
In vitro studies highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death, indicating its potential for therapeutic applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the piperidine ring and hydroxyl group can significantly affect the biological activity of this compound. Variations in substituents on the piperidine nitrogen or alterations in stereochemistry can enhance receptor selectivity and potency.
Notable Findings:
- Hydroxyl Group Positioning : The presence of a hydroxyl group at the 3-position is crucial for maintaining activity at the κ-opioid receptor.
- Piperidine Substituents : Different piperidine derivatives show varying affinities for opioid receptors, suggesting that careful design can lead to more effective compounds with fewer side effects.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(3S)-1-piperidin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2/t10-/m0/s1 |
InChIキー |
NNQUIJQEUBAMTA-JTQLQIEISA-N |
異性体SMILES |
C1C[C@@H](CN(C1)C2CCNCC2)O |
正規SMILES |
C1CC(CN(C1)C2CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















